(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one is an organic compound characterized by its conjugated diene system and the presence of a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furfural and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between furfural and dimethylamine in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Dehydration: The intermediate undergoes a dehydration reaction to form the conjugated diene system.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one: Similar structure with a thiophene ring instead of a furan ring.
(1E,4E)-1-(dimethylamino)-5-(2-pyridyl)penta-1,4-dien-3-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one is unique due to its specific combination of a dimethylamino group and a furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one is a compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₁H₁₃N₁O₂
- Molecular Weight : 191.226 g/mol
- CAS Number : 109482-98-6
- Melting Point : 127 °C
- LogP : 1.7 (indicating moderate lipophilicity) .
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .
- Antimicrobial Effects : It has shown promising activity against a range of bacteria and fungi. The compound's ability to disrupt microbial membranes may contribute to its antimicrobial properties .
Antitumor Mechanism
The antitumor activity is primarily attributed to:
- Induction of Apoptosis : Studies indicate that the compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, effectively reducing tumor growth .
Antimicrobial Mechanism
The antimicrobial action is believed to occur through:
- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell lysis .
- Inhibition of Biofilm Formation : It is also reported to prevent biofilm formation in certain bacterial strains, enhancing its effectiveness as an antimicrobial agent .
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
10 | 75 | 15 |
25 | 50 | 40 |
50 | 30 | 70 |
At a concentration of 50 µM, the compound significantly reduced cell viability and increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-(furan-2-yl)penta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11/h3-9H,1-2H3/b6-5+,8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTKYJIVUBORTF-BSWSSELBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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